molecular formula C27H27F2N7O5S2 B606598 Centrinone-B CAS No. 1798871-31-4

Centrinone-B

Numéro de catalogue B606598
Numéro CAS: 1798871-31-4
Poids moléculaire: 631.67
Clé InChI: UPZNTUYHCRQOIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Centrinone-B is a high affinity and selective PLK4 inhibitor . It exhibits over 2000-fold selectivity for PLK4 over Aurora A and Aurora B . It depletes centriole and centrosome levels in vitro and induces cell cycle arrest in normal human cell lines in a p53-dependent manner .


Molecular Structure Analysis

Centrinone-B is a structurally unique member of the Polo-like kinases (PLKs) family . It has been shown to regulate centriole duplication during the cell cycle via interactions with a variety of centrosomal proteins . The molecular weight of Centrinone-B is 631.67 and its chemical formula is C27H27F2N7O5S2 .


Chemical Reactions Analysis

Centrinone-B significantly decreases cell viability of PLK4-centriole conjunction melanoma cell lines except p53 mutant SK-MEL-28, and this effect is via inhibition of PLK4 . Inhibition of PLK4 by Centrinone-B also induces apoptosis in human melanoma cell lines .

Applications De Recherche Scientifique

Application in Cancer Biology and Cell Biology

Summary of the Application

Centrinone-B is a high affinity and selective PLK4 inhibitor . It has been used in the study of cancer biology and cell biology, particularly in the context of centrosome number regulation .

Methods of Application

In a study, Centrinone-B was used to modulate PLK4 activity to generate supernumerary centrosomes or centrosome loss . This was achieved by treating cells with Centrinone-B, which is a selective PLK4 inhibitor .

Results or Outcomes

The study found that TRIM37, a ubiquitin E3 ligase, is a key mediator of growth arrest after partial or full PLK4 inhibition . Interestingly, PLK4 cellular mobility decreased in a dose-dependent manner after Centrinone-B treatment . The study also found that growth arrest after PLK4 inhibition correlated better with PLK4 activity than with mitotic length or centrosome number .

Application in Pre-Clinical Model of Cancer

Summary of the Application

Centrinone-B has been evaluated in a pre-clinical model of cancer for its potential crossover to PLK4 .

Methods of Application

An array of protein kinase inhibitors, including Centrinone and Centrinone-B, were examined for their potential crossover to PLK4 by comparative structural docking and activity inhibition in multiple established embryonal tumor cell lines .

Results or Outcomes

The analyses demonstrated that Centrinone and Centrinone-B are the most selective PLK4 inhibitors but they are the least likely to penetrate the brain . The study also found that the phenotypic anti-cancer impact of some inhibitors may, in part, be a consequence of the inhibition of Aurora kinases .

Application in Genome-Wide Chemical Genetic Screens

Summary of the Application

Centrinone-B has been used in genome-wide chemical genetic screens to identify factors important for growth arrest triggered by treatment with Centrinone-B .

Methods of Application

In a study, Centrinone-B was used to generate supernumerary centrosomes or centrosome loss and performed genome-wide chemical genetic screens in RPE-1 and A375 cells .

Results or Outcomes

The screens identified distinct pathways mediating the response to partial and full PLK4 inhibition . It was found that growth arrest after PLK4 inhibition correlated better with PLK4 activity than with mitotic length or centrosome number .

Application in Anticancer Drug Development

Summary of the Application

Centrinone-B has been evaluated for its potential as a druggable target for anticancer drug development .

Methods of Application

A critical analysis of the available data of PLK4 inhibitors, including Centrinone-B, was conducted in preclinical development and clinical trials .

Results or Outcomes

The analyses suggested that PLK4 plays an essential role in epithelial cancers and should be further explored as a potential biomarker and/or therapeutic target . Centrinone-B is a selective small-molecule PLK4 inhibitor with significant antiproliferative effects against melanoma cells .

Application in Centrosome Amplification in Cancer

Summary of the Application

Centrinone-B has been used in the study of centrosome amplification in cancer .

Methods of Application

In a study, multiple centrosome-amplified cancer cell lines were treated with Centrinone-B to reduce centrosome number .

Results or Outcomes

Some of these cell lines demonstrated a significant reduction in p62 and LC3B expression after Centrinone-B treatment .

Application in Studying Cellular Response to PLK4 Perturbation

Summary of the Application

Centrinone-B has been used in studying the global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number .

Methods of Application

In a study, Centrinone-B was used to modulate PLK4 activity and generate supernumerary centrosomes or centrosome loss. Genome-wide CRISPR/Cas9 screens were performed in RPE-1 and A375 cells .

Results or Outcomes

The screens identified distinct pathways mediating the response to partial and full PLK4 inhibition . It was found that TRIM37 is a key mediator of growth arrest after partial or full PLK4 inhibition . Interestingly, PLK4 cellular mobility decreased in a dose-dependent manner after Centrinone-B treatment .

Propriétés

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZNTUYHCRQOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100833
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centrinone-B

CAS RN

1798871-31-4
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
117
Citations
A Suri, AW Bailey, MT Tavares, H Gunosewoyo… - International journal of …, 2019 - mdpi.com
… (2) Centrinone and centrinone B are the most selective PLK4 inhibitors but they are the least likely to penetrate the brain. (3) KW-2449, R-1530 and axitinib are the ones predicted to …
Number of citations: 33 www.mdpi.com
RA Denu, M Shabbir, M Nihal, CK Singh… - Molecular Cancer …, 2018 - AACR
… effects of centrinone B on these melanoma cell lines are dependent on centrinone B targeting … makes the cell lines more resistant to centrinone B, suggesting that the observed effects of …
Number of citations: 49 aacrjournals.org
CK Singh, RA Denu, M Nihal, M Shabbir… - The …, 2022 - Wiley Online Library
… Next, the effect of another PLK4 inhibitor, centrinone-B, 37 was also tested against PCa cells. Concordantly, centrinone-B significantly reduces cell viability and colony formation in PCa …
Number of citations: 10 onlinelibrary.wiley.com
M Fujimoto, T Bo, K Yamamoto, H Yasui… - Journal of Clinical …, 2020 - jstage.jst.go.jp
… Cytotoxicity to centrinone B and effect of centrinone B on centrosome amplification. Figure 3A and C showed dosedependent cytotoxicity of centrinone-B in HeLa cells and EMT6 cells. …
Number of citations: 4 www.jstage.jst.go.jp
C Goodman - Nature Chemical Biology, 2015 - nature.com
… Wong et al. have synthesized two selective Plk4 inhibitors, centrinone and centrinone B, based on the pan–Aurora kinase inhibitor VX680. The centrinones are >1,000-fold more …
Number of citations: 5 www.nature.com
DR Garvey, MA Ndiaye, CK Singh, A Noll, N Ahmad - Cancer Research, 2018 - AACR
… of PLK4, centrinone-B and CFI-400945 in vitro. We found that treatment with centrinone-B or … Further, centrinone-B and CFI-400945 treatments also resulted in a marked reduction in the …
Number of citations: 1 aacrjournals.org
M Bourmoum, N Radulovich, MS Tsao, L Pelletier - bioRxiv, 2023 - biorxiv.org
… Here, using centrinone B, we sought to determine the role of centrosomes in the growth and survival of normal and cancer human-derived colorectal organoids (HCOs). …
Number of citations: 0 www.biorxiv.org
M Bucci - Nature Chemical Biology, 2015 - nature.com
… Wong et al. have synthesized two selective Plk4 inhibitors, centrinone and centrinone B, based on the pan–Aurora kinase inhibitor VX680. The centrinones are >1,000-fold more …
Number of citations: 1 www.nature.com
N Tran - 2020 - search.proquest.com
… centrinone-B (a PLK4 inhibitor) was used to determine the functional mechanisms of PLK4 in epigenetic regulation. We determined that centrinone-B … , application of centrinone-B could …
Number of citations: 2 search.proquest.com
G Miura - Nature Chemical Biology, 2015 - nature.com
… Wong et al. have synthesized two selective Plk4 inhibitors, centrinone and centrinone B, based on the pan–Aurora kinase inhibitor VX680. The centrinones are >1,000-fold more …
Number of citations: 2 www.nature.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.